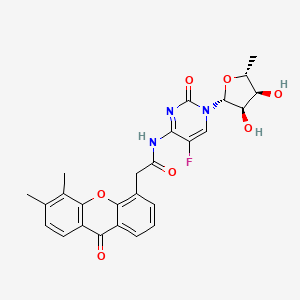
N-(1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)-2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)-2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)-2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydrofuran ring, followed by the introduction of the pyrimidinyl and xanthenyl groups. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to ensure efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)-2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain functional groups with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful for studying biochemical pathways.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-viral activity.
Industry: It may find applications in the development of new materials or as a component in specialized chemical products.
Mécanisme D'action
The mechanism by which N-(1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)-2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetamide exerts its effects depends on its interactions with molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, potentially modulating biological pathways and producing therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluorouracil: A related compound with a similar pyrimidinyl group.
2-(5,6-Dimethyl-9-oxo-9H-xanthen-4-yl)acetamide: Shares the xanthenyl group with the target compound.
Uniqueness
N-(1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)-2-(5,6-dimethyl-9-oxo-9H-xanthen-4-yl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C26H24FN3O7 |
|---|---|
Poids moléculaire |
509.5 g/mol |
Nom IUPAC |
N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]-2-(5,6-dimethyl-9-oxoxanthen-4-yl)acetamide |
InChI |
InChI=1S/C26H24FN3O7/c1-11-7-8-16-20(33)15-6-4-5-14(23(15)37-22(16)12(11)2)9-18(31)28-24-17(27)10-30(26(35)29-24)25-21(34)19(32)13(3)36-25/h4-8,10,13,19,21,25,32,34H,9H2,1-3H3,(H,28,29,31,35)/t13-,19-,21-,25-/m1/s1 |
Clé InChI |
HVDYRBSXMGCEHU-ZIAJRCSBSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)NC(=O)CC3=C4C(=CC=C3)C(=O)C5=C(O4)C(=C(C=C5)C)C)F)O)O |
SMILES canonique |
CC1C(C(C(O1)N2C=C(C(=NC2=O)NC(=O)CC3=C4C(=CC=C3)C(=O)C5=C(O4)C(=C(C=C5)C)C)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13727583.png)
![2-Amino-5-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13727598.png)
![N-(2,2,2-Trifluoroacetyl)-3-[(2-aminoethyl)dithio]propanoic acid](/img/structure/B13727608.png)
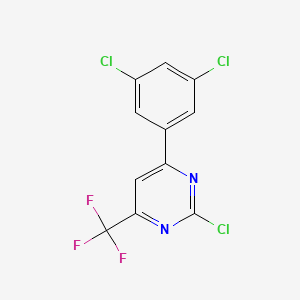
![2-Amino-6,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13727614.png)
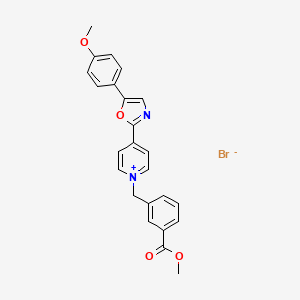
![9-Chloro-5',5'-dimethylspiro[benzo[f]indole-3,2'-[1,3]dioxan]-2(1H)-one](/img/structure/B13727624.png)
![3-Fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13727627.png)
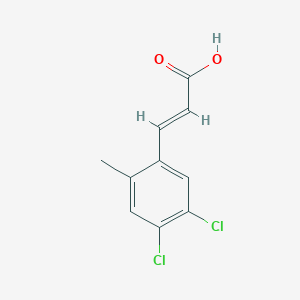
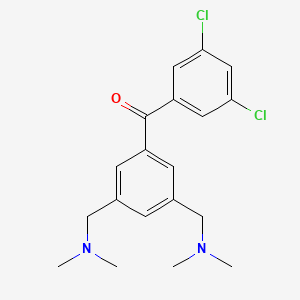
![6-isopropyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13727633.png)


